molecular formula C11H12BrNO2 B3072809 2-(3-bromophenoxy)-N-cyclopropylacetamide CAS No. 1017020-52-8

2-(3-bromophenoxy)-N-cyclopropylacetamide

Cat. No.: B3072809
CAS No.: 1017020-52-8
M. Wt: 270.12 g/mol
InChI Key: AXRMVUICUSAIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N-cyclopropylacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 2-(3-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and methoxy derivatives.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

2-(3-bromophenoxy)-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of bromophenoxy derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenoxy)-N,N-dimethylethanamine
  • 2-(3-bromophenoxy)ethylamine
  • 2-(3-bromophenoxy)propanoic acid

Uniqueness

2-(3-bromophenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s conformational properties. This structural feature can affect the compound’s binding affinity and specificity towards its molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRMVUICUSAIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenoxy)-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenoxy)-N-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenoxy)-N-cyclopropylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-bromophenoxy)-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenoxy)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.